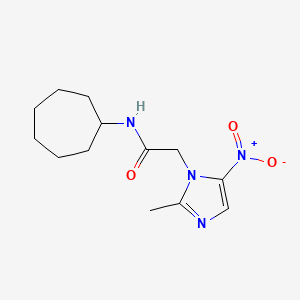![molecular formula C18H28N2O B5321731 2-methyl-N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}propanamide](/img/structure/B5321731.png)
2-methyl-N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}propanamide is a synthetic compound that belongs to the class of amides. It is commonly referred to as MPPEP and is used in scientific research to study the effects of drugs on the central nervous system. MPPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is known to play a role in a variety of neurological disorders.
Wirkmechanismus
MPPEP acts as a selective antagonist of 2-methyl-N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}propanamide. It binds to the receptor and prevents its activation by glutamate, thereby reducing its activity. This leads to a reduction in the release of dopamine and other neurotransmitters, which are known to be involved in the pathophysiology of various neurological disorders.
Biochemical and Physiological Effects:
MPPEP has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the release of dopamine and other neurotransmitters in the brain, which can lead to a reduction in the symptoms of various neurological disorders. It has also been shown to reduce the expression of inflammatory cytokines in the brain, which may play a role in the pathophysiology of these disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MPPEP in lab experiments is that it is a selective antagonist of 2-methyl-N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}propanamide, which allows researchers to study the specific effects of this receptor on various neurological disorders. However, one limitation of using MPPEP is that it may have off-target effects on other receptors, which can complicate the interpretation of the results.
Zukünftige Richtungen
There are several future directions for research on MPPEP. One direction is to study its potential therapeutic effects in various neurological disorders, such as Parkinson's disease, schizophrenia, and addiction. Another direction is to study its effects on other neurotransmitter systems in the brain, such as the serotonin and norepinephrine systems. Additionally, future research could focus on developing more selective antagonists of 2-methyl-N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}propanamide that have fewer off-target effects.
Synthesemethoden
The synthesis of MPPEP involves several steps, starting with the reaction of 3-methyl-1-piperidinylmagnesium bromide with 4-bromoacetophenone to form the intermediate 1-(3-methyl-1-piperidinyl)-4-bromoacetophenone. This intermediate is then reacted with 2-methylpropanoyl chloride to yield MPPEP.
Wissenschaftliche Forschungsanwendungen
MPPEP is used in scientific research to study the role of 2-methyl-N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}propanamide in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. It has been shown to have potential therapeutic effects in these disorders by reducing the activity of this compound.
Eigenschaften
IUPAC Name |
2-methyl-N-[1-[4-(3-methylpiperidin-1-yl)phenyl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-13(2)18(21)19-15(4)16-7-9-17(10-8-16)20-11-5-6-14(3)12-20/h7-10,13-15H,5-6,11-12H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGKGHHEHUJRPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=CC=C(C=C2)C(C)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aS*,8aR*)-6-[(2,4-dimethylpyrimidin-5-yl)carbonyl]-1-(3-hydroxypropyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5321655.png)
![4-[5-(methylsulfonyl)-4-piperidin-3-ylpyrimidin-2-yl]morpholine](/img/structure/B5321660.png)
![2-[(5-nitro-2-furyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5321664.png)
![2-(1,2-benzisoxazol-3-yl)-N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B5321666.png)
![5-methoxy-2-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-4(1H)-pyridinone](/img/structure/B5321670.png)
![1-benzyl-5-[4-(dimethylamino)-3-nitrobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5321675.png)

![N'-[1-(2-nitrophenyl)ethylidene]carbamohydrazonothioic acid](/img/structure/B5321685.png)
![6-(2-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2-oxoethyl)-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5321694.png)
![3-(2-furylmethyl)-6-methyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5321697.png)
![4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide](/img/structure/B5321701.png)

![N-(2-hydroxy-5-nitrophenyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5321723.png)
![8-[4-(2-furoyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5321739.png)